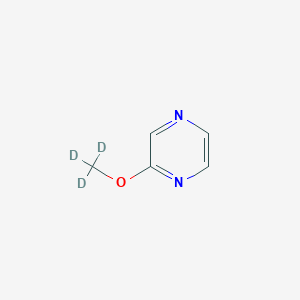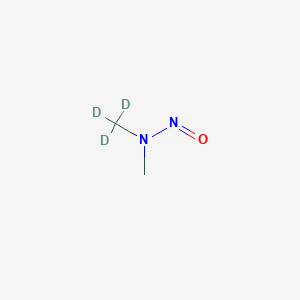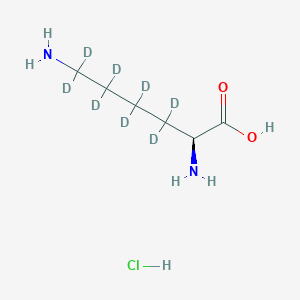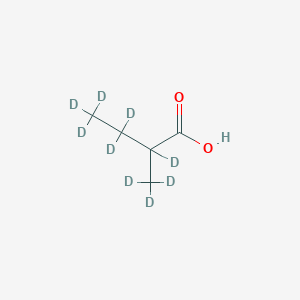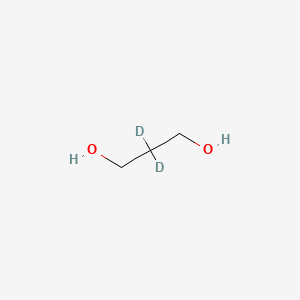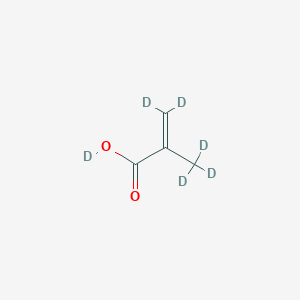
Methacrylic acid-D6
Vue d'ensemble
Description
Methacrylic acid-D6 is a deuterated form of methacrylic acid, where six hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties. Methacrylic acid itself is an organic compound with the formula CH₂=C(CH₃)COOH, known for its role in the production of polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methacrylic acid-D6 can be synthesized through several methods, including:
Deuterium Exchange: This involves the exchange of hydrogen atoms in methacrylic acid with deuterium using deuterated solvents and catalysts.
Deuterated Precursors: Starting from deuterated precursors such as deuterated acetone cyanohydrin, which undergoes hydrolysis and esterification to form this compound.
Industrial Production Methods: The industrial production of methacrylic acid typically involves the acetone cyanohydrin process, where acetone reacts with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid through hydrolysis and esterification .
Analyse Des Réactions Chimiques
Methacrylic acid-D6 undergoes several types of chemical reactions, including:
Oxidation: Methacrylic acid can be oxidized to form methacrylic acid anhydride.
Reduction: Reduction reactions can convert methacrylic acid to its corresponding alcohol.
Substitution: Methacrylic acid reacts with various nucleophiles, such as alcohols and amines, to form esters and amides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts like sulfuric acid for esterification reactions.
Major Products:
Esters: Methyl methacrylate, ethyl methacrylate.
Amides: Methacrylamide.
Applications De Recherche Scientifique
Methacrylic acid-D6 is widely used in various scientific research fields:
Chemistry: As a tracer in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Used in labeling experiments to track metabolic pathways.
Medicine: In the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of polymers and copolymers for various applications, including coatings, adhesives, and medical devices
Mécanisme D'action
The mechanism of action of methacrylic acid-D6 involves its incorporation into molecular structures, allowing researchers to track and analyze chemical reactions and biological processes. The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, enabling precise measurement and analysis of molecular interactions .
Comparaison Avec Des Composés Similaires
Methacrylic acid-D6 is compared with other similar compounds such as:
Acrylic Acid: Similar in structure but lacks the methyl group present in methacrylic acid.
Methacrylic Acid: The non-deuterated form, commonly used in polymer production.
Methyl Methacrylate: An ester of methacrylic acid, widely used in the production of acrylic plastics
Uniqueness: this compound’s uniqueness lies in its deuterium content, which makes it an invaluable tool in NMR spectroscopy and other isotopic labeling studies
Propriétés
IUPAC Name |
deuterio 3,3-dideuterio-2-(trideuteriomethyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3(2)4(5)6/h1H2,2H3,(H,5,6)/i1D2,2D3/hD | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERQOIWHTDAKMF-ZFYNMZILSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C(C(=O)O[2H])C([2H])([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


